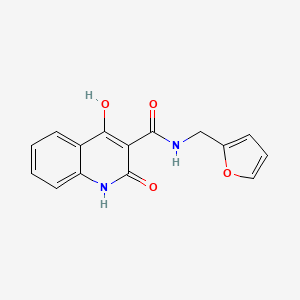
N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPIQ or BPIQH, is a quinolinecarboxamide derivative that has shown promising results in scientific research applications. This compound is synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with isobutylamine, followed by the condensation of the resulting imine with 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid, and finally, the oxidation of the resulting product to yield BPIQH.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in tumor growth and inflammation. N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. In addition, N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to have several biochemical and physiological effects that make it a potential candidate for therapeutic use. N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in tumor growth. In addition, N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to possess anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. In addition, N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to possess anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH in lab experiments is its complex synthesis method, which requires several steps and careful handling of the reagents.
Orientations Futures
There are several future directions for the research on N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH. One potential direction is to investigate the mechanism of action of N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH in more detail to better understand how it inhibits tumor growth and inflammation. Another potential direction is to investigate the potential of N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing more efficient and cost-effective methods for the synthesis of N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH involves several steps that require careful handling of the reagents and reaction conditions. The first step involves the reaction of 4-bromobenzaldehyde with isobutylamine in the presence of a catalyst to yield the corresponding imine. This intermediate is then condensed with 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid in the presence of a dehydrating agent to form the desired product. The final step involves the oxidation of the product using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer and inflammation. Several studies have shown that N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(4-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamideH has been shown to possess anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-12(2)11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-14-9-7-13(21)8-10-14/h3-10,12,24H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYUHDSEIKACCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)









